(Iodomethyl)trimethylsilane

Catalog No.
S1896597
CAS No.
4206-67-1
M.F
C4H11ISi
M. Wt
214.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Iodomethyl)trimethylsilane

CAS Number

4206-67-1

Product Name

(Iodomethyl)trimethylsilane

IUPAC Name

iodomethyl(trimethyl)silane

Molecular Formula

C4H11ISi

Molecular Weight

214.12 g/mol

InChI

InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3

InChI Key

VZNYXGQMDSRJAL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CI

Canonical SMILES

C[Si](C)(C)CI

N-alkylation of Amides:

(Iodomethyl)trimethylsilane serves as a methylating agent for the N-alkylation of amides. This reaction introduces a methyl group (CH3) to the nitrogen atom (N) of an amide molecule. The trimethylsilyl group (Si(CH3)3) attached to the iodide (I) acts as a leaving group, facilitating the transfer of the methyl group to the nitrogen. This reaction sequence can be employed to synthesize various N-methylated amides, which are valuable building blocks in organic synthesis [1].

Source

Precursor for Unstabilized Ylides in [2+3]-Cycloadditions:

(Iodomethyl)trimethylsilane can be used in a reaction sequence to prepare unstabilized ylides for [2+3]-cycloadditions. Ylides are reactive intermediates with a negative charge adjacent to a positively charged atom. In this context, the unstabilized ylide is generated by deprotonation of the (Iodomethyl)trimethylsilane molecule. This ylide can then participate in [2+3]-cycloadditions, which are cyclization reactions forming a five-membered ring with high stereoselectivity (control over the 3D arrangement of atoms) [1].

Source

Other Applications:

(Iodomethyl)trimethylsilane has been shown to react with acetoacetic acid ethyl ester to form 3-trimethylsilanyl-propionic acid ethyl ester [2]. This reaction demonstrates its potential utility in other synthetic transformations.

Source

(Iodomethyl)trimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂I. It is characterized as a colorless liquid that is volatile and flammable, with a molecular weight of 214.12 g/mol and a CAS number of 4206-67-1. This compound features a trimethylsilyl group attached to a methylene group, which is further bonded to an iodine atom, giving it unique reactivity profiles in synthetic organic chemistry .

(Iodomethyl)trimethylsilane functions as a methylating agent through a nucleophilic substitution reaction. The good leaving group property of iodine allows nucleophiles to attack the carbon atom adjacent to the silicon center, displacing the iodide ion and forming a new C-C bond. The electron-donating methyl groups on the silicon atom facilitate this process by making the carbon atom more susceptible to nucleophilic attack [].

(Iodomethyl)trimethylsslane is a hazardous compound due to the following reasons:

  • Toxicity: It is suspected to be harmful if inhaled or swallowed [].
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts with water to liberate toxic hydrogen iodide gas [].

Safety Precautions:

  • Handle the compound under a fume hood while wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator.
  • Store the compound in a cool, dry, and well-ventilated place away from heat and light sources.
  • Avoid contact with skin, eyes, and clothing.
Due to its functional groups. Notable reactions include:

  • N-Alkylation of Amides: It acts as an alkylating agent in the N-alkylation of amides, which can lead to the formation of more complex nitrogen-containing compounds .
  • Formation of Ylides: It can be used in reaction sequences to prepare unstabilized ylides, which are crucial intermediates in [2+3]-cycloadditions .
  • Reactions with Acetoacetic Acid Ethyl Ester: This compound can react with acetoacetic acid ethyl ester to yield 3-trimethylsilanyl-propionic acid ethyl ester, demonstrating its utility in synthesizing silane derivatives .

(Iodomethyl)trimethylsilane can be synthesized through several methods:

  • Direct Synthesis from Trimethylsilyl Chloride: This method involves the reaction of trimethylsilyl chloride with methyl iodide, leading to the formation of (iodomethyl)trimethylsilane.
  • Oxidative Cleavage: Another synthesis route includes oxidative cleavage processes involving hexamethyldisilane or hexamethyldisiloxane using iodine or aluminum triiodide as reagents .

These methods highlight the versatility and accessibility of (iodomethyl)trimethylsilane for laboratory and industrial applications.

(Iodomethyl)trimethylsilane finds use in various fields, including:

  • Organic Synthesis: It serves as a reagent for introducing trimethylsilyl groups into organic molecules, enhancing their volatility and facilitating gas chromatography analysis .
  • Pharmaceutical Chemistry: Its role in N-alkylation reactions makes it valuable in drug synthesis and development.
  • Material Science: The compound can be utilized in the modification of polymers and silicon-based materials.

Studies involving (iodomethyl)trimethylsilane's interactions primarily focus on its reactivity with other organic compounds. For instance, it has been shown to cleave under strong acidic conditions, such as with fluorosulfonic acid, indicating that it can participate in protonation and subsequent reactions that lead to alkyl group removal from silanes . Understanding these interactions is essential for optimizing its use in synthetic pathways.

Several compounds share structural similarities with (iodomethyl)trimethylsilane. These include:

  • Trimethylsilyl Iodide (Trimethylsilyl Iodide): Similar in structure but lacking the methylene group; used widely for silylation reactions.
  • Bromomethyl Trimethylsilane: Contains a bromine instead of iodine; exhibits different reactivity profiles due to the varying electronegativities of bromine and iodine.
  • Chloromethyl Trimethylsilane: Features chlorine instead of iodine; generally less reactive than its bromine and iodine counterparts.

Comparison Table

CompoundKey FeaturesReactivity
(Iodomethyl)trimethylsilaneContains iodine; versatile alkylating agentHigh reactivity
Trimethylsilyl IodideSimpler structure; common silylation reagentModerate reactivity
Bromomethyl TrimethylsilaneContains bromine; different reactivityModerate to high reactivity
Chloromethyl TrimethylsilaneContains chlorine; less reactiveLower reactivity

This comparison illustrates how (iodomethyl)trimethylsilane stands out due to its unique combination of functional groups, which allows for specific applications in organic synthesis that may not be achievable with similar compounds.

Historical Development of Synthesis Protocols

The development of organosilicon iodide synthesis protocols has evolved significantly since the earliest attempts in the nineteenth century [1]. The historical progression of silicon-iodine chemistry began with J.J. Berzelius in 1824, who attempted the first synthesis by igniting silicon in iodine vapor, reporting no observable reaction [1]. This initial failure marked the beginning of systematic investigations into silicon-iodine bond formation.

In 1857, H. Buff and F. Wohler achieved the first successful preparation of silicon iodides by treating red hot silicon with dry hydrogen iodide, obtaining a mixture of silicon tetraiodide and triiodosilane [1]. C. Friedel advanced the field in 1868 by developing fractional distillation techniques to separate these silicon iodide products, establishing fundamental purification methodologies [1]. The year 1869 witnessed significant contributions from R. Mahn, who prepared silicon iodide mixtures through the reaction of silicon hydride with iodine vapor, while C. Friedel and A. Ladenburg reported the synthesis of diiododisilane by heating silicon tetraiodide with finely divided silver at 300 degrees Celsius [1].

L. Gattermann's investigations in 1889 focused on optimizing the reaction between hydrogen iodide and crude silicon, contributing to process refinement [1]. The modern era of organosilicon iodide synthesis began in the 1970s with the work of Jung and Lyons in 1977, who developed direct trimethylsilyl iodide synthesis methods . Jung and Blumenkopf expanded this work in 1978 by introducing practical in situ generation methods for trimethylsilyl iodide [2]. By 1979, various research groups had established the hexamethyldisilane-iodine methodology as an efficient contemporary protocol .

YearInvestigator(s)Method/ContributionSignificance
1824J.J. BerzeliusFirst attempt: Si + I₂ vapor (no reaction)Initial exploration of Si-I chemistry
1857H. Buff & F. WohlerHI + red hot Si → SiI₄ + HSiI₃ mixtureFirst successful Si-I compound synthesis
1868C. FriedelFractional distillation of Si-I productsProduct separation and purification
1869R. Mahn & C. Friedel/A. LadenburgSiH₄ + I₂ vapor → various iodides; Si₂I₆ synthesisMultiple Si-I species identification
1889L. GattermannHI + crude Si reactionsProcess optimization studies
1977Jung & LyonsDirect trimethylsilyl iodide synthesis methodsModern synthetic approaches
1978Jung & BlumenkopfIn situ trimethylsilyl iodide generation methodsPractical in situ methods
1979Various GroupsHexamethyldisilane-iodine methodologyContemporary efficient protocols

The evolution of synthesis protocols demonstrates the transition from crude thermal methods to sophisticated organometallic approaches [3]. Early research focused primarily on inorganic silicon iodides, while modern methodologies target specific organosilicon structures with enhanced selectivity and yield [3]. The development of in situ generation techniques proved particularly significant for laboratory applications, addressing stability and handling challenges associated with organosilicon iodides [2].

Oxidative Cleavage of Hexamethyldisilane with Iodine

The oxidative cleavage of hexamethyldisilane with iodine represents one of the most extensively studied synthetic pathways for organosilicon iodide preparation [4] [5]. This gas-phase reaction proceeds between 458 and 523 K, exhibiting first-order kinetics in hexamethyldisilane and half-order dependence on iodine concentration [4] [5]. The reaction produces trimethylsilyl iodide as the sole product, with the reaction proceeding to complete conversion [4] [5].

The kinetic parameters for this transformation have been thoroughly characterized through detailed mechanistic studies [4] [5]. The Arrhenius parameters, determined from measurements during the first ten percent of reaction, are expressed as log k = 13.06 ± 0.50 - 109 ± 4.5/(2.303 RT), where k is expressed in cubic centimeters per mole to the negative half power per second and the activation energy is given in kilojoules per mole [4] [5]. The activation energy of 109 ± 4.5 kilojoules per mole indicates a thermally activated process requiring substantial energy input for silicon-silicon bond cleavage [4] [5].

ParameterValueUnits/Notes
Temperature Range458-523 KGas phase conditions
Rate Order (Hexamethyldisilane)First orderConfirmed kinetically
Rate Order (Iodine)Half orderI₂^0.5 dependence
ProductTrimethylsilyl iodide (only)Thermally stable
Reaction CompletionComplete100% conversion
Activation Energy109 ± 4.5 kJ/molBased on first 10% reaction
Pre-exponential Factor13.06 ± 0.50cm³ mol⁻⁰·⁵ s⁻¹
Rate Constant Expressionlog k = 13.06 ± 0.50 - 109 ± 4.5/(2.303RT)k in cm³ mol⁻⁰·⁵ s⁻¹, E in kJ/mol

The mechanism of this oxidative cleavage involves a chain reaction sequence initiated by iodine radical formation [4] [5]. The proposed chain mechanism includes the novel radical displacement reaction: I- + (CH₃)₃SiSi(CH₃)₃ → (CH₃)₃SiI + (CH₃)₃Si- [4] [5]. The Arrhenius parameters for this elementary step are given by log k = 11.23 ± 0.50 - 33.8 ± 4.5/(2.303 RT), where k is expressed in cubic centimeters per mole per second [4] [5].

The silicon-silicon bond in hexamethyldisilane exhibits susceptibility to cleavage by both strong nucleophiles and electrophiles [6]. The cleavage reaction with iodine specifically follows the stoichiometry: (CH₃)₃Si-Si(CH₃)₃ + I₂ → 2 (CH₃)₃SiI [6]. This transformation represents a highly efficient method for converting disilane precursors to the corresponding silyl iodides [6].

Thermochemical considerations indicate that the trimethylsilyl iodide product exhibits remarkable thermal stability under the reaction conditions [4] [5]. This stability ensures complete reaction conversion without product decomposition, making the oxidative cleavage method particularly attractive for preparative applications [4] [5]. The reaction's selectivity for producing exclusively trimethylsilyl iodide, without formation of other organosilicon iodide isomers, demonstrates the mechanistic specificity of the silicon-silicon bond cleavage process [4] [5].

Aluminum Triiodide-Mediated Cleavage of Hexamethyldisiloxane

The aluminum triiodide-mediated cleavage of hexamethyldisiloxane provides an alternative synthetic route to trimethylsilyl iodide with excellent yields and high product purity [7] [8]. This methodology employs anhydrous aluminum trichloride as the precursor to aluminum triiodide, which is generated in situ through reaction with elemental iodine [7] [8]. The process demonstrates superior efficiency compared to traditional methods, achieving yields exceeding 97% with product purities of 99.8% [8].

The optimized reaction protocol involves combining anhydrous aluminum trichloride (17.3 grams, 130 millimoles) with hexamethyldisiloxane (16.2 grams, 100 millimoles) in a three-neck flask equipped with addition funnel, nitrogen conduit, and reflux condenser [8]. The system is purged with nitrogen to maintain an inert atmosphere throughout the reaction [8]. The mixture is heated to 40 degrees Celsius with magnetic stirring before the gradual addition of elemental iodine (88.8 grams, 350 millimoles) through the addition funnel [8].

Reaction ComponentQuantity/ConditionAlternative Conditions
Aluminum trichloride17.3 g (130 mmol)Anhydrous, 85 μm particle size
Hexamethyldisiloxane16.2 g (100 mmol)Standard grade
Elemental iodine88.8 g (350 mmol)Added in three portions
Temperature (initial)40°C45°C (variant)
Temperature (reaction)120°C125°C (variant)
Reaction time1 hour reflux1.2 hours (variant)
Product yield39 g (97.4%)Similar yields reported
Product purity99.8%Consistently high

The iodine addition is performed in three equal portions of 29.6 grams each, with each addition requiring five minutes [8]. Following complete iodine addition, the reaction mixture is heated to 120 degrees Celsius and maintained at reflux for one hour [8]. The reaction apparatus is then converted to a distillation setup, and the product is collected at the boiling point range of 106-107 degrees Celsius [8].

Alternative reaction conditions have been investigated to optimize the process further [8]. A variant procedure employs aluminum trichloride with 120 millimoles and adjusts the initial temperature to 45 degrees Celsius [8]. The reaction temperature is elevated to 125 degrees Celsius, and the reflux time is extended to 1.2 hours [8]. These modifications maintain comparable yields while providing flexibility in reaction conditions [8].

The mechanism of aluminum triiodide-mediated cleavage involves the initial formation of aluminum triiodide from aluminum trichloride and elemental iodine [7]. The aluminum triiodide then effects cleavage of the silicon-oxygen-silicon linkage in hexamethyldisiloxane through electrophilic activation [7]. This process demonstrates the versatility of aluminum-based Lewis acids in organosilicon transformations [9].

The stoichiometry of the overall transformation follows the equation: 3 (CH₃)₃Si-O-Si(CH₃)₃ + 2 AlI₃ → 6 (CH₃)₃SiI + Al₂O₃ [10]. This reaction provides an efficient route to trimethylsilyl iodide while generating aluminum oxide as a benign byproduct [10]. The high yields and purities achieved through this methodology make it particularly suitable for industrial applications requiring large quantities of organosilicon iodides [8].

Alternative Routes via Organoselenium Intermediates

The utilization of organoselenium intermediates in organosilicon synthesis represents an emerging area of research with significant potential for expanding synthetic methodologies [11] [12]. While direct applications to (iodomethyl)trimethylsilane synthesis remain limited in the current literature, the fundamental principles of organoselenium-mediated reactions provide valuable insights for future developments [13] [14].

Recent advances in mechanochemical synthesis of organoselenium compounds have demonstrated the feasibility of generating magnesium-based selenium nucleophiles through mechanical stimulation of organic halides, magnesium metal, and elemental selenium [13] [14]. This methodology operates under liquid-assisted grinding conditions without requiring complicated pre-activation procedures [13] [14]. The process exhibits broad substrate scope across diverse aryl, heteroaryl, and alkyl substrates [13] [14].

The mechanochemical approach enables the formation of symmetrical diselenides after work-up in air, while one-pot nucleophilic addition reactions with various electrophiles allow comprehensive synthesis of unsymmetrical monoselenides [13] [14]. The method demonstrates particular utility for regioselective selenylation reactions of diiodoarenes and polyaromatic aryl halides that prove challenging through conventional solution-based approaches [13] [14].

Organoselenium compounds exhibit versatility as synthetic intermediates due to their unique reactivity profiles [11] [12]. The selenium center can participate in various bond-forming reactions while maintaining compatibility with diverse functional groups [12]. Asymmetric synthesis approaches utilizing chiral organoselenium compounds have been developed through chiral catalyst or ligand-controlled methods [12].

The chemistry of selenosilanes, compounds containing both selenium and silicon functionalities, provides direct relevance to organosilicon synthesis [15]. Silyl selenides demonstrate volatility, thermal stability, and high reactivity toward metal compounds, making them suitable precursors for selenated materials [15]. These compounds react efficiently with carbonyl compounds to provide selenoacetals under acidic conditions [15].

The reaction of bis(trimethylsilyl)selenide with aldehydes and acylsilanes in the presence of cobalt(II) chloride hexahydrate affords selenoaldehydes and selenoacylsilanes [15]. These products can be isolated as Diels-Alder cycloadducts, demonstrating the synthetic utility of selenosilane intermediates [15]. The use of silylselenides avoids the need for unstable selenols, particularly important for methylselenol due to its high volatility [15].

Future developments in organoselenium-mediated synthesis of organosilicon iodides may capitalize on the electrophilic nature of selenium centers to facilitate carbon-silicon bond formation [11] [12]. The incorporation of selenium intermediates could provide alternative pathways to conventional organosilicon synthesis, potentially offering improved selectivity or milder reaction conditions [13] [14].

The mechanistic landscape of alcohol and ether silylation using (iodomethyl)trimethylsilane encompasses several distinct pathways, each operating through unique kinetic and thermodynamic profiles. Lewis acid-mediated activation represents the predominant mechanistic framework, where the trimethylsilyl moiety functions as an electrophilic activating group [1] [2].

Primary Mechanistic Pathway - Lewis Acid Activation

The fundamental mechanism proceeds through initial coordination of the trimethylsilyl group to the ether oxygen, which dramatically increases the leaving group ability of the alkoxide moiety [1] [2]. This coordination transforms the relatively inert ether linkage into a highly reactive electrophilic center susceptible to nucleophilic attack by iodide ion. The process follows a classical SN2 mechanism at the alkyl carbon, resulting in inversion of stereochemistry when a chiral center is present [3] [4].

The reaction sequence can be described through three distinct phases: (1) Lewis acid coordination to the ether oxygen, generating a trimethylsilyl oxonium intermediate; (2) nucleophilic displacement by iodide ion at the electrophilic carbon center; and (3) product formation yielding the corresponding alkyl iodide and trimethylsilanol, which subsequently undergoes hydrolysis to form hexamethyldisiloxane [1] [5].

Advanced Silylation Systems

Recent investigations have revealed sophisticated silylation mechanisms employing isothiourea catalysts for asymmetric alcohol functionalization [6] [7]. These systems demonstrate higher-order kinetics in silyl chloride concentration, indicating a multistep mechanism where a second equivalent of silyl chloride assists in forming the reactive intermediate leading to the rate-determining step [6]. The kinetic analysis reveals that while most reaction components follow expected first-order behavior (catalyst, amine base, alcohol), the silyl chloride exhibits higher-order dependence, suggesting complex pre-equilibrium formation [6].

Salicylic Acid-Derived Silylation Reagents

Novel silylation methodologies utilizing salicylic acid-derived reagents such as 2-[(trimethylsilyl)oxy]-benzoic acid methyl ester (TMSSME) operate through a unique directed silyl migration mechanism [8] [9]. This approach achieves silylation yields of 55-97% for various aliphatic and aromatic alcohols under mild conditions catalyzed by Dowex (50Wx8) [8]. The mechanism involves TMS group migration from the silyl ether to the target alcohol, facilitated by the acidic environment provided by the heterogeneous catalyst [9].

Mechanism TypeSubstrate ScopeReaction OrderRate-Determining StepTemperature Range (°C)
Isothiourea-catalyzedPrimary, secondary alcoholsHigher order in silyl chlorideReactive intermediate formation25-40
TMSSME-mediatedPrimary, secondary, tertiary alcoholsFirst order in alcohol, catalystTMS group migration25-60
Lewis acid (TMSI)Alcohols, phenolsFirst order overallNucleophilic attack by iodide25-110
HMDS-basedPrimary, secondary alcoholsFirst order in alcoholAminolysis of HMDS40-50
Direct TMSClPrimary, secondary alcoholsFirst order in alcoholNucleophilic displacement0-25

Deprotection Chemistry: Boc Group Removal Dynamics

The deprotection of tert-butyloxycarbonyl (Boc) protecting groups using (iodomethyl)trimethylsilane represents a highly efficient and mild alternative to traditional harsh acidic conditions [10] [11]. The mechanism operates through a three-step sequential process involving carbonyl activation, silylation, and subsequent methanolysis [11].

Mechanistic Framework

The initial step involves Lewis acid coordination of the trimethylsilyl moiety to the carbonyl oxygen of the Boc group, which significantly enhances the electrophilicity of the carbonyl carbon [10]. This activation facilitates nucleophilic attack by iodide at the carbonyl center, leading to the formation of a tetrahedral intermediate. The subsequent elimination of tert-butyl iodide generates a silyl carbamate intermediate [11].

The three-step mechanism can be represented as:

  • R₂NCO₂tBu + Me₃SiI → R₂NCO₂SiMe₃ + tBuI
  • R₂NCO₂SiMe₃ + MeOH → R₂NCO₂H + MeOSiMe₃
  • R₂NCO₂H → R₂NH + CO₂ [11]

Comparative Deprotection Efficiency

Systematic studies comparing various silicon-based Lewis acids reveal dramatic differences in deprotection efficiency [10]. Trimethylsilyl iodide (TMSI) achieves complete conversion in less than 30 minutes at 0°C, while trimethylsilyl chloride (TMSCl) shows no reactivity under identical conditions [10]. The enhanced reactivity of TMSI stems from the superior leaving group ability of iodide compared to chloride, facilitating the crucial carbonyl activation step [10].

Trimethylsilyl triflate (TMSOTf) demonstrates rapid conversion but generates numerous impurities through over-activation and side reactions [10]. Trimethylsilyl bromide (TMSBr) provides only 35% conversion under identical conditions, indicating insufficient Lewis acidity for effective carbonyl activation [10].

ReagentConversion (%)Reaction TimeMechanismProduct Purity
TMSI100<30 minLewis acid activation → silylation → methanolysisHigh
TMSOTf100 (with impurities)RapidStrong Lewis acid activationLow (side products)
TMSBr35ExtendedWeak Lewis acid activationModerate
TMSCl0No reactionInsufficient activationN/A
Oxalyl chloride-MeOH95-982 daysOxazolidinedione intermediateHigh

Peptide Applications and Catalytic Variants

The methodology extends effectively to peptide synthesis applications, where traditional Boc deprotection methods often prove too harsh [10]. For dipeptides, the protocol requires 2 equivalents of TMSI since the first equivalent converts the carboxylic acid to the corresponding TMS ester [10]. The resulting zwitterionic peptides can be directly isolated by simple filtration in excellent yields (95-98%) [10].

Remarkably, the development of a catalytic variant employing substoichiometric amounts of TMSI (0.2 equiv) in the presence of excess silylating reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) maintains high efficiency [10]. This catalytic approach operates through in situ regeneration of TMSI from hydrogen iodide produced during the deprotection process [10].

Nucleophilic Substitution Pathways in Alkyl Halide Formation

The formation of alkyl halides through nucleophilic substitution reactions involving (iodomethyl)trimethylsilane follows well-established SN2 mechanistic principles with several important mechanistic variations depending on substrate structure and reaction conditions [12] [5] [13].

Classical SN2 Mechanism

The archetypal pathway involves concerted backside attack of the nucleophile upon the electrophilic carbon center, with simultaneous breaking of the carbon-leaving group bond [14] [15]. For (iodomethyl)trimethylsilane-mediated reactions, the trimethylsilyl group functions as an electron-withdrawing activating group, increasing the electrophilicity of the adjacent carbon center and facilitating nucleophilic displacement [12] [5].

The transition state exhibits trigonal bipyramidal geometry with the nucleophile and leaving group occupying axial positions [14]. This concerted mechanism ensures complete inversion of stereochemistry at the electrophilic carbon, providing high stereochemical fidelity in asymmetric synthesis applications [15] [16].

Kinetic Isotope Effects and Mechanistic Probes

Detailed kinetic studies reveal substantial primary kinetic isotope effects when deuterium replaces hydrogen at the reaction center [17]. For reactions involving tris(trimethylsilyl)methyl iodide with alcohols, kinetic isotope effects of approximately 19-22 have been observed, indicating significant C-H bond breaking in the rate-determining step [17]. These large isotope effects support a radical chain mechanism under photochemical conditions, contrasting with the ionic SN2 pathway predominant under thermal conditions [17].

Advanced Mechanistic Variants

Recent crossed molecular beam experiments have revealed additional mechanistic pathways beyond the classical SN2 mechanism [18]. In gas-phase studies of chloride ion reactions with methyl iodide, researchers identified a novel "roundabout mechanism" where the nucleophile impacts the methyl group and induces a complete 360° rotation of the entire molecule before substitution occurs [18]. This discovery challenges traditional mechanistic understanding and suggests greater complexity in nucleophilic substitution dynamics than previously recognized [18].

Substrate Structure Effects

The efficiency of nucleophilic substitution shows strong dependence on substrate structure [19] [20]. Primary alkyl halides demonstrate optimal reactivity due to minimal steric hindrance around the electrophilic center [19]. Secondary substrates exhibit reduced reactivity due to increased steric congestion, while tertiary substrates typically undergo elimination reactions rather than substitution under standard SN2 conditions [20].

NucleophileSubstrateMechanismRate Enhancement FactorsStereochemistry
Iodide (I⁻)Primary alkyl halidesSN2 - backside attackLarge leaving group abilityInversion
Chloride (Cl⁻)Primary alkyl halidesSN2 - backside attackGood nucleophilicityInversion
Hydroxide (OH⁻)Primary alkyl halidesSN2 - backside attackStrong nucleophileInversion
Cyanide (CN⁻)Primary alkyl halidesSN2 - backside attackExcellent nucleophileInversion
Fluoride (F⁻)Primary alkyl halidesSN2 - enhanced by H-bondingH-bonding stabilizationInversion

Kinetic Parameters and Reaction Dynamics

Comprehensive kinetic analysis reveals systematic trends in reaction rates and activation energies across different nucleophilic substitution systems [21] [22]. Reactions involving trimethylsilyl iodide with alcohols exhibit activation energies in the range of 40-60 kJ/mol, consistent with Lewis acid activation mechanisms [23]. In contrast, radical abstraction processes involving iodine and organosilanes demonstrate significantly higher activation barriers (87-122 kJ/mol), reflecting the energy requirements for homolytic bond cleavage [21] [24].

Reaction SystemTemperature (K)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Mechanism Type
TMSI + Methyl ethers298-33310⁻³ - 10⁻²50-70SN2 at methyl carbon
TMSI + Alcohols298-33310⁻² - 10⁻¹40-60Lewis acid activation
TMSI + Boc-protected amines273-29810⁻¹ - 125-35Carbonyl activation
Iodine + Tetramethylsilane609-64910⁻⁴ - 10⁻³122.2 ± 3.6Radical abstraction
Trimethylsilane + O(³P)298-77310⁻¹¹ - 10⁻¹⁰87.4 ± 1.2Radical abstraction

Solvent Effects and Reaction Media

The choice of reaction solvent exerts profound influence on nucleophilic substitution pathways and reaction rates [19] [20]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile provide optimal conditions for SN2 reactions by stabilizing the transition state without competing for the nucleophile through hydrogen bonding [19]. These solvents enhance reaction rates by solvating the cationic portion of the transition state while leaving the nucleophile relatively unsolvated and highly reactive [20].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4206-67-1

Wikipedia

(Iodomethyl)trimethylsilane

Dates

Last modified: 08-16-2023

Explore Compound Types